Carboxytolbutamide
Overview
Description
Carboxytolbutamide is a metabolite of tolbutamide, a first-generation sulfonylurea hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus. Unlike tolbutamide, this compound does not exhibit hypoglycemic effects. It is primarily formed in the liver through the oxidation of tolbutamide and is excreted in the urine .
Mechanism of Action
Target of Action
Carboxytolbutamide’s primary targets are the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .
Mode of Action
this compound interacts with its targets, the pancreatic β cells, albeit with a weaker insulin-releasing action compared to Tolbutamide . Despite this, it still contributes to the overall hypoglycemic effect of Tolbutamide .
Biochemical Pathways
this compound is involved in the metabolic pathways of Tolbutamide . Tolbutamide is metabolized in the liver via CYP2C9 to hydroxymethyltolbutamide, which is further metabolized to this compound by cytosolic alcohol and aldehyde dehydrogenases .
Pharmacokinetics
this compound is a major urinary metabolite of Tolbutamide . It is excreted in the urine, indicating its role in the drug’s elimination process . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its insulin-releasing activity . While it has a weaker insulin-releasing action compared to Tolbutamide, it still contributes to the overall hypoglycemic effect of the drug .
Biochemical Analysis
Biochemical Properties
Carboxytolbutamide plays a significant role in biochemical reactions as a metabolite of tolbutamide. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme CYP2C9, which is responsible for the hydroxylation of tolbutamide to form this compound . This interaction is crucial for the metabolic clearance of tolbutamide from the body. Additionally, this compound has been shown to affect membrane-bound low Km cyclic AMP phosphodiesterase in rat fat cells, influencing lipolysis .
Cellular Effects
This compound affects various types of cells and cellular processes. In rat fat cells, it has been observed to influence lipolysis by affecting membrane-bound low Km cyclic AMP phosphodiesterase . This impact on lipolysis suggests that this compound may play a role in regulating cellular metabolism and energy balance. Furthermore, the compound’s interaction with CYP2C9 indicates its potential influence on cell signaling pathways and gene expression related to drug metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme CYP2C9, which hydroxylates tolbutamide to form this compound . This hydroxylation process is essential for the metabolic clearance of tolbutamide. Additionally, this compound’s effect on membrane-bound low Km cyclic AMP phosphodiesterase in rat fat cells suggests that it may inhibit or activate this enzyme, thereby influencing lipolysis and cellular metabolism . These interactions highlight the compound’s role in modulating enzyme activity and metabolic processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and is soluble in methanol . Long-term studies have shown that this compound remains stable and retains its biochemical properties over extended periods. Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context. For example, prolonged exposure to this compound may lead to sustained inhibition or activation of membrane-bound low Km cyclic AMP phosphodiesterase, affecting lipolysis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively modulates enzyme activity and cellular metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruption of cellular function and metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in the metabolic pathways of tolbutamide. The primary pathway involves the hydroxylation of tolbutamide by the enzyme CYP2C9 to form this compound . This metabolic process is crucial for the clearance of tolbutamide from the body. Additionally, this compound may interact with other enzymes and cofactors involved in drug metabolism, influencing metabolic flux and metabolite levels. These interactions underscore the compound’s role in modulating metabolic pathways and maintaining metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s solubility in methanol suggests that it can be efficiently transported in aqueous environments, enhancing its bioavailability and distribution within the body. These transport and distribution mechanisms are essential for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound’s interaction with membrane-bound low Km cyclic AMP phosphodiesterase in rat fat cells suggests its localization to cellular membranes, where it can modulate enzyme activity and influence lipolysis . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxytolbutamide can be synthesized through the oxidation of tolbutamide. The process involves the use of cytosolic alcohol and aldehyde dehydrogenases to convert tolbutamide to this compound . The reaction conditions typically include the presence of these enzymes and an appropriate buffer system to maintain the pH.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from biological samples. The process includes the extraction of tolbutamide metabolites from urine or plasma, followed by chromatographic separation .
Chemical Reactions Analysis
Types of Reactions: Carboxytolbutamide primarily undergoes oxidation reactions. It is formed through the oxidation of tolbutamide by cytosolic alcohol and aldehyde dehydrogenases .
Common Reagents and Conditions:
Major Products Formed: The major product formed from the oxidation of tolbutamide is this compound .
Scientific Research Applications
Carboxytolbutamide is used as a standard to determine tolbutamide metabolites in urine samples. It is also employed in pharmacokinetic studies to understand the metabolism and excretion of tolbutamide in different populations . Additionally, this compound is used in biochemical studies to investigate the effects of sulfonylureas on various cellular processes .
Comparison with Similar Compounds
Tolbutamide: The parent compound of carboxytolbutamide, used as a hypoglycemic agent.
Hydroxytolbutamide: Another metabolite of tolbutamide, formed through hydroxylation.
Uniqueness: this compound is unique in that it is a major urinary metabolite of tolbutamide and does not exhibit hypoglycemic effects. This makes it useful in pharmacokinetic studies to understand the metabolism and excretion of tolbutamide without the confounding effects of hypoglycemia .
Properties
IUPAC Name |
4-(butylcarbamoylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVATDSSHTCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176780 | |
Record name | Carboxytolbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-10-4 | |
Record name | Carboxytolbutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2224-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxytolbutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxytolbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carboxytolbutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CARBOXY TOLBUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGR4FM80VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carboxytolbutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is carboxytolbutamide?
A1: this compound is the primary metabolite of tolbutamide, an oral antidiabetic drug used to treat non-insulin-dependent diabetes mellitus (NIDDM). [, , , , , , , , , , , , , , , , , , , ].
Q2: How is this compound formed in the body?
A2: Tolbutamide undergoes nearly quantitative oxidation in the body to form this compound. This oxidation is primarily mediated by hepatic enzymes, including cytochrome P450 2C9 (CYP2C9), followed by further oxidation by aldehyde oxidase and aldehyde dehydrogenase. [, , , , , , ]
Q3: Does this compound possess hypoglycemic activity?
A3: Unlike its parent compound, tolbutamide, this compound is considered to be biologically inactive in terms of hypoglycemic effects. [, , , ]
Q4: What is the primary route of elimination for this compound?
A5: this compound is primarily eliminated from the body through urinary excretion. [, , , , , , , ]
Q5: How is tolbutamide metabolized?
A6: Tolbutamide is primarily metabolized in the liver through oxidation. The primary metabolic pathway involves initial hydroxylation by CYP2C9 to form 4-hydroxytolbutamide, which is further oxidized to this compound. [, , , , , , ]
Q6: Are there species differences in tolbutamide metabolism?
A7: Yes, significant species differences exist. While humans and humanized mice predominantly form this compound, rats mainly produce hydroxytolbutamide. Additionally, dogs exhibit a unique metabolic pathway, producing p-tolylsulfonylurea as the primary metabolite. [, ]
Q7: Do sex differences exist in tolbutamide metabolism?
A8: Research suggests sex-dependent differences in tolbutamide metabolism. While qualitative differences were observed in rats (with males producing additional metabolites compared to females), quantitative differences were seen in dogs, where males showed higher metabolite formation rates compared to females. []
Q8: How does inflammation affect tolbutamide metabolism?
A9: Studies in rabbits demonstrate that inflammation can significantly decrease the clearance of tolbutamide and the formation of its metabolites, likely due to a reduction in hepatic CYP activity. []
Q9: How is the rate of tolbutamide absorption related to its blood sugar-lowering effect?
A10: Studies in humans indicate a direct correlation between the absorption rate of tolbutamide and its effect on blood sugar levels. A faster absorption rate correlates with a more rapid decline in blood sugar levels. This highlights the importance of formulation in drug absorption and therapeutic effect. [, ]
Q10: What analytical techniques are commonly employed to measure tolbutamide and its metabolites in biological samples?
A11: Several methods are available for quantifying tolbutamide and its metabolites, including: * High-performance liquid chromatography (HPLC): Widely used for simultaneous determination in plasma and urine. Different variations, like reversed-phase HPLC, are employed depending on the specific metabolites being analyzed. [, , , , ] * Gas Chromatography (GC) with Electron-capture Detection: Offers a sensitive approach for measuring chlorpropamide, tolbutamide, and metabolites like hydroxymethyltolbutamide and this compound in blood. [] * Gas chromatography-mass spectrometry (GC-MS): Utilized to verify results obtained from other analytical methods like GC with electron-capture detection. [] * Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Offers a robust and sensitive method for measuring multiple CYP probe drugs and their metabolites, including tolbutamide and its metabolites. []
Q11: What is the significance of studying tolbutamide metabolism?
A12: Investigating tolbutamide metabolism is crucial for several reasons: * Understanding Interindividual Variability: It helps to understand why individuals respond differently to tolbutamide therapy due to variations in CYP2C9 enzyme activity. [, , ] * Predicting Drug Interactions: Knowing the metabolic pathways allows for prediction and management of potential drug interactions involving tolbutamide and other drugs metabolized by CYP2C9. [] * Developing Personalized Medicine: A thorough understanding of tolbutamide metabolism could contribute to personalized medicine approaches, tailoring tolbutamide doses based on an individual's metabolic capacity. [, ]
Q12: Can this compound be used to assess CYP2C9 activity?
A13: While this compound is a major metabolite of tolbutamide, which is primarily metabolized by CYP2C9, it is not an ideal marker for directly assessing CYP2C9 activity. Instead, the urinary metabolic ratio of specific metabolites like 4'-hydroxytolbutamide and this compound to tolbutamide is a more accurate measure. [, ]
Q13: What in vitro models are used to study tolbutamide metabolism?
A14: Researchers utilize various in vitro models to investigate tolbutamide metabolism: * Precision-Cut Liver Slices: Offer a valuable tool to study species and sex differences in drug metabolism. These slices maintain liver architecture, providing a more physiologically relevant model compared to isolated enzymes or cells. [] * Sandwich-Cultured Rat Hepatocytes: Mimic the in vivo liver environment, allowing for long-term studies and reliable estimations of intrinsic clearance for slowly metabolized drugs like tolbutamide. This model facilitates the identification of metabolic pathways and the prediction of in vivo pharmacokinetic parameters. []
Q14: What is the significance of fructose-2,6-bisphosphate (F-2,6-P2) in relation to tolbutamide?
A15: Research suggests that tolbutamide can stimulate the formation of F-2,6-P2 in the liver. F-2,6-P2 is a potent activator of phosphofructokinase, a key enzyme in glycolysis. This suggests a potential extrapancreatic effect of tolbutamide in regulating glucose metabolism. [, ]
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